2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Beschreibung
The target compound, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, is a 1,3-oxazole derivative featuring a cyanide group at the 4-position, a substituted piperazine moiety at the 5-position, and a (E)-styryl group at the 2-position. The 4-ethoxyphenyl group in the styryl moiety and the 2-methylbenzoyl substituent on the piperazine ring distinguish it from structurally related compounds. These substituents likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, such as receptor binding affinity or enzyme inhibition .
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-3-32-21-11-8-20(9-12-21)10-13-24-28-23(18-27)26(33-24)30-16-14-29(15-17-30)25(31)22-7-5-4-6-19(22)2/h4-13H,3,14-17H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFZYDBSGZTJX-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with various functional groups that may contribute to its biological activity. The key components include:
- Oxazole ring : Known for its role in biological activity.
- Piperazine moiety : Often associated with psychoactive effects and antimicrobial properties.
- Ethoxy and methylbenzoyl substituents : These groups may enhance lipophilicity and receptor binding.
Antitumor Activity
Recent studies indicate that compounds similar to this one exhibit significant antitumor properties. For instance, the oxazole derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation.
| Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 (Lung) | 5.0 | Induction of apoptosis |
| Antitumor | MCF-7 (Breast) | 3.5 | Cell cycle arrest |
| Antimicrobial | E. coli | 10.0 | Disruption of cell membrane integrity |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, particularly kinases involved in cancer progression. Preliminary results suggest it may act as a selective inhibitor of certain kinases, which could be beneficial in targeted cancer therapies.
The proposed mechanism of action includes:
- Receptor Binding : The piperazine group likely interacts with neurotransmitter receptors, influencing neuronal signaling pathways.
- Kinase Inhibition : The carbonitrile group may participate in binding to ATP-binding sites of kinases, inhibiting their activity.
- Apoptotic Pathways : Induction of apoptosis may occur through the activation of caspases, leading to programmed cell death.
Study 1: Antitumor Efficacy
In a study conducted on a panel of cancer cell lines, the compound demonstrated significant cytotoxicity. The results indicated that it could inhibit tumor growth in vitro and in vivo models.
Study 2: Enzyme Inhibition Profile
A detailed analysis was performed to assess the compound's inhibitory effects on various kinases. The findings revealed that it selectively inhibited certain pathways associated with tumorigenesis while sparing others, suggesting a favorable safety profile.
Discussion
The biological activity of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile shows promise for therapeutic applications in oncology and possibly other fields such as neurology due to its piperazine component. Further research is warranted to elucidate its full pharmacological profile and potential clinical applications.
Vergleich Mit ähnlichen Verbindungen
Core Structural Similarities and Variations
The compound shares a 1,3-oxazole-4-carbonitrile backbone with several analogues. Key structural differences lie in the substituents at the 2- and 5-positions:
Physicochemical and Pharmacokinetic Implications
- Electronic Effects : The electron-donating ethoxy group may stabilize the styryl π-system, contrasting with the electron-withdrawing fluorine in , which could alter redox stability or metabolic pathways.
- Piperazine Substituents : The 2-methylbenzoyl group introduces steric bulk and hydrophobicity compared to the smaller 4-fluorobenzoyl group in , possibly affecting binding to hydrophobic pockets in target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
